Elsinochrome A

説明

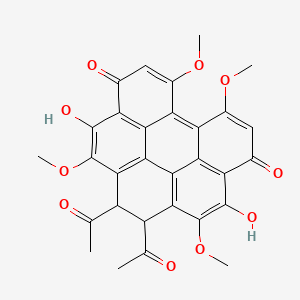

Structure

3D Structure

特性

CAS番号 |

24568-67-0 |

|---|---|

分子式 |

C30H24O10 |

分子量 |

544.5 g/mol |

IUPAC名 |

(12R,13R)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m1/s1 |

InChIキー |

SVDUCZIGPIYIHQ-HZPDHXFCSA-N |

異性体SMILES |

CC(=O)[C@@H]1[C@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

正規SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

同義語 |

elsinochrome A |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Elsinochrome A from Elsinoë Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Elsinochrome A, a photosensitive perylenequinone produced by fungi of the genus Elsinoë. It details the initial discovery, the biosynthetic pathway, factors influencing its production, and detailed protocols for its isolation and purification. Quantitative data and key characterization parameters are summarized for reference.

Introduction: Discovery and Significance

Elsinochromes are a class of red-orange pigments first isolated and chemically characterized in 1957 from cultures of Elsinoë randii.[1] These secondary metabolites are produced by numerous phytopathogenic species within the genus, including Elsinoë fawcettii, the causative agent of citrus scab, and Elsinoë arachidis, which infects peanuts.[2][3][4] Structurally, elsinochromes are derivatives of 1,2-dihydrobenzo-perylenequinone.[5]

This compound and its related compounds (B, C, D) are non-host-selective phytotoxins.[6][7] Their toxicity is light-activated; upon irradiation, they generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which cause lipid peroxidation and cell membrane damage, leading to necrotic lesions on host plants.[2][7][8] This potent photodynamic activity has drawn interest in their potential application as photosensitizing agents in photodynamic therapy.[9] this compound, in particular, exhibits one of the highest singlet-oxygen quantum yields (0.98) among perylenoquinone pigments, highlighting its potential as a phototherapeutic drug.[9] Understanding its production and isolation is a critical first step for further research and development.

Biosynthesis of this compound

This compound is synthesized via a type-I polyketide synthase (PKS) pathway.[1][10] The biosynthesis begins with the polyketide precursor, nor-toralactone, which is produced by the non-reducing PKS, ElcA.[11] The genetic basis for this synthesis resides in a dedicated gene cluster (elc), which has been identified and studied.[2][11][12] While the complete pathway is intricate, key enzymatic steps have been elucidated through heterologous expression studies.[11][13] A simplified representation of the core synthesis process highlights the formation of the characteristic perylenequinone structure.

The pathway involves a series of oxidative reactions catalyzed by distinct classes of enzymes. Notably, a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG) are responsible for the critical double coupling of two naphthol intermediates to forge the pentacyclic perylenequinone core.[11][13] A subsequent oxidative enolate coupling, catalyzed by the flavin-dependent monooxygenase ElcH, leads to the final hexacyclic structure of this compound.[11][12][13]

Experimental Protocols: Isolation and Purification

The isolation of this compound involves three primary stages: fungal cultivation under conditions optimized for pigment production, solvent extraction from the mycelium, and chromatographic purification to separate this compound from other derivatives and impurities.

Light is a critical factor for initiating and sustaining elsinochrome biosynthesis.[4][6] Various nutritional and environmental factors also significantly influence the yield, as summarized in Table 1.

Protocol:

-

Inoculation: Inoculate Elsinoë fawcettii or a comparable producing species onto Potato Dextrose Agar (PDA) plates. PDA is generally favored for high yields.[6]

-

Incubation: Incubate the cultures at approximately 25-28°C under constant white light (e.g., 5 μE m⁻²s⁻¹).[4][6] The characteristic red-orange pigments should become visible in the mycelium after 10-15 days, with production increasing over several weeks.[3][4]

-

Harvesting: After 4-6 weeks of growth, the mycelium can be harvested for extraction. The pigment is contained within the fungal cells and the surrounding agar.[4][5]

Table 1: Factors Affecting Elsinochrome Production by Elsinoë spp.

| Factor | Condition for Optimal Production | Inhibitory/Suboptimal Condition | Reference(s) |

|---|---|---|---|

| Light | Constant light exposure is essential | Complete darkness; 12h photoperiods reduce yield | [4][6] |

| Culture Media | Potato Dextrose Agar (PDA), Oats Agar (OA) | Minimal Media (MM); high nitrogen (ammonium) | [4][6] |

| pH | Ambient to elevated pH | Acidic pH | [6][14] |

| Carbon Source | High sucrose (e.g., 60 g/L) | --- | [6] |

| Nitrogen Source | Nitrogen-limiting conditions | Ammonium completely inhibits production | [6] |

| Metal Ions | Addition of Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺ | Addition of Co²⁺, Ca²⁺ | [6] |

| Antioxidants | Butylated hydroxyanisole (BHA), ascorbate | Cysteine, glutathione, α-tocopherol |[6] |

The general workflow for obtaining pure this compound is a multi-step process involving extraction and chromatography.

-

Preparation: Cut agar plugs (e.g., 20 plugs of 5mm diameter) containing the pigmented mycelium from the culture plates.[4]

-

Extraction: Place the plugs in a flask and add acetone. Perform the extraction in the dark to prevent photodegradation of the pigments.[4] Agitate or sonicate to ensure thorough extraction.

-

Repeat: Repeat the extraction process twice with fresh acetone to maximize recovery.[4]

-

Concentration: Combine the acetone extracts, filter to remove mycelial debris, and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude, red, oily, or solid residue.[5]

Elsinochromes A, B, and C can be separated based on their differing polarities using column chromatography.[15]

-

Column Preparation: Prepare a chromatography column with silica gel as the stationary phase. A mixture of silica gel and Hyflo (2:1) with 2% oxalic acid has been used effectively.[15]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent (e.g., benzene or chloroform) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of ethyl acetate and benzene (or a less toxic alternative like toluene or hexanes).[15]

-

Initial elution with a non-polar solvent (e.g., pure benzene) will remove highly non-polar impurities.

-

This compound, being the least polar of the main derivatives, will elute first. A typical eluent is 10% ethyl acetate in benzene.[15]

-

More polar derivatives, Elsinochrome B and C, will elute later with more polar solvent mixtures (e.g., pure ethyl acetate followed by methanol).[15]

-

-

Fraction Analysis: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).[1] Combine the fractions containing pure this compound.

-

Final Step: Evaporate the solvent from the combined fractions to obtain purified this compound, which can be further purified by recrystallization.

Quantitative Data and Characterization

The identity and purity of this compound are confirmed through various analytical techniques. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | trans-1,2-Diacetyl-1,2-dihydro-5,10-dihydroxy-3,7,8,12-tetramethoxybenzo[ghi]perylene-4,11-dione | [16] |

| Molecular Formula | C₃₀H₂₄O₁₀ | [16] |

| Molecular Weight | 544.51 g/mol | [16] |

| Appearance | Red-orange crystalline solid | [1][5] |

| UV-Vis λmax | Major peak at ~460-468 nm; minor peaks at ~530 nm and ~570 nm (in acetone/chloroform) | [1][4][10] |

| Molar Extinction | ε = 23,300 L mol⁻¹ cm⁻¹ | [6] |

| Crystal System | Orthorhombic, P2(1)2(1)2(1) | [16] |

| Cell Dimensions | a = 12.428 Å, b = 13.048 Å, c = 14.933 Å | [16] |

| Solubility | Water-insoluble; soluble in acetone, ethyl acetate, chloroform, benzene |[5][9] |

The absorption spectrum is a key identifier, with a strong primary peak around 460 nm responsible for its characteristic color.[1] The structure has been definitively confirmed by X-ray crystallography, revealing a non-planar, helical conformation in the solid state.[16]

Conclusion

This compound is a structurally complex phytotoxin with significant photodynamic properties. Its production by Elsinoë species is tightly regulated by environmental cues, particularly light. The protocols outlined in this guide, derived from established literature, provide a robust framework for the reliable culture, extraction, and purification of this compound. The detailed characterization data serves as a critical reference for researchers aiming to verify its identity and purity. A thorough understanding of these methodologies is essential for scientists and drug development professionals seeking to explore the therapeutic potential of this potent perylenequinone.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 13. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elsinochrome A Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elsinochrome A, a perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë, is a molecule of significant interest due to its photosensitizing properties and its role in plant pathogenesis.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details the genetic and enzymatic machinery responsible for its production, presents quantitative data on its synthesis, outlines key experimental protocols, and provides visualizations of the biosynthetic pathway and related experimental workflows.

Introduction to this compound

This compound is a red-orange pigment characterized by a highly conjugated pentacyclic core, which is responsible for its potent light-induced bioactivities.[3] These compounds are non-host-selective phytotoxins that, upon light activation, generate reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, leading to cellular damage.[1][2] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, the elc cluster, which encodes a suite of enzymes that sequentially modify a polyketide backbone. The production of this compound is notably influenced by environmental factors, particularly light, which upregulates the expression of the biosynthetic genes.[1]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is governed by a well-defined gene cluster, often referred to as the elc cluster. The genes within this cluster encode the enzymes responsible for the stepwise synthesis of the this compound molecule. The core of this cluster is a non-reducing polyketide synthase (PKS) that initiates the pathway.

Table 1: Genes in the this compound Biosynthetic Cluster and their Putative Functions

| Gene | Encoded Protein | Putative Function |

| elcA | Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate and malonate units to form the polyketide backbone, leading to the formation of nor-toralactone.[4] |

| elcB | FAD-dependent monooxygenase | Hydroxylation and ring-opening of nor-toralactone. |

| elcC | Short-chain dehydrogenase/reductase (SDR) | Reduction step in the modification of the polyketide intermediate. |

| elcD | O-methyltransferase | O-methylation of a naphthol intermediate.[5] |

| elcE | Berberine bridge enzyme-like oxidase (BBEO) | Involved in the oxidative coupling of two naphthol intermediates to form the perylenequinone core.[3] |

| elcF | Fasciclin domain-containing protein | Potential role in protein-protein interactions.[4] |

| elcG | Laccase-like multicopper oxidase (LMCO) | Works in conjunction with ElcE in the oxidative dimerization of naphthol intermediates.[3] |

| elcH | Flavin-dependent monooxygenase (FMO) | Catalyzes the final oxidative enolate coupling to form the hexacyclic dihydrobenzo[ghi]perylenequinone core of this compound.[5] |

| elcR | Pathway-specific transcription factor | Regulates the expression of the other genes within the elc cluster. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the synthesis of a polyketide chain and culminates in a series of oxidative cyclizations.

Core Polyketide Synthesis

The pathway is initiated by the non-reducing polyketide synthase ElcA, which catalyzes the iterative condensation of one acetyl-CoA and seven malonyl-CoA units to produce a nonaketide chain. This polyketide chain is then subjected to a series of cyclization and aromatization reactions, also catalyzed by the PKS, to yield the first stable intermediate, nor-toralactone .[6]

Intermediate Modifications

Following the formation of nor-toralactone, a series of tailoring enzymes modify this initial structure. The FAD-dependent monooxygenase, ElcB, is proposed to hydroxylate and open one of the rings of nor-toralactone. Subsequent reduction by the SDR, ElcC, and O-methylation by ElcD lead to the formation of a key naphthol intermediate.[5]

Dimerization and Perylenequinone Core Formation

A critical step in the pathway is the dimerization of two molecules of the naphthol intermediate. This oxidative coupling is a complex process involving two distinct oxidases: a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG).[3] It is hypothesized that these two enzymes work in concert, possibly as a protein complex, to catalyze the two C-C bond formations required to create the pentacyclic perylenequinone core.

Final Cyclization to this compound

The final step in the biosynthesis of this compound is the formation of the sixth ring, a dihydrobenzo[ghi]perylenequinone system. This is achieved through an oxidative enolate coupling reaction catalyzed by the flavin-dependent monooxygenase, ElcH.[5] In the absence of ElcH, the perylenequinone intermediate can undergo an intramolecular aldol reaction, leading to the formation of other related compounds like hypocrellin A.

Quantitative Data on this compound Biosynthesis

The production of this compound is tightly regulated, with light being a major inducing factor. Gene expression studies have provided quantitative insights into this regulation.

Table 2: this compound Production in Elsinoë arachidis under Different Light Conditions

| Condition | This compound Yield (nmol/plug) |

| White Light (28 days) | 33.22[1] |

| Dark (28 days) | Not detected[1] |

Table 3: Fold Change in Expression of elc Cluster Genes in Coniothyrium glycines in Response to Light

| Gene | Putative Function | Log2 Fold Change (Light vs. Dark) |

| g6532 | PKS (ElcA homolog) | ~2.3 |

| g6533 | FAD-dependent monooxygenase (ElcB homolog) | ~2.8 |

| g6534 | SDR (ElcC homolog) | ~2.5 |

| g6535 | O-methyltransferase (ElcD homolog) | ~2.1 |

| g6536 | BBEO (ElcE homolog) | ~2.2 |

| g6538 | LMCO (ElcG homolog) | ~2.9 |

| Data adapted from transcriptome analysis of a perylenequinone-producing strain. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of this compound.

Heterologous Expression of the elc Gene Cluster in Aspergillus nidulans

Heterologous expression has been a pivotal technique for elucidating the functions of the elc genes. The yeast-fungal artificial chromosome (YFAC) system is a powerful tool for expressing large gene clusters in a heterologous host like Aspergillus nidulans.

Protocol Outline:

-

Vector Construction: The entire elc gene cluster (approximately 27 kbp) is cloned into a pYFAC vector containing elements for replication in both Saccharomyces cerevisiae (CEN/ARS) and A. nidulans (AMA1). The pathway-specific transcription factor, elcR, is placed under the control of an inducible promoter, such as the alcohol-inducible alcA promoter, to control the expression of the entire cluster.

-

Yeast Transformation and Plasmid Rescue: The constructed pYFAC-elc plasmid is first transformed into S. cerevisiae for amplification and verification. The plasmid is then rescued from yeast.

-

Fungal Transformation: Protoplasts of a suitable A. nidulans strain (often one with a low metabolic background) are prepared and transformed with the pYFAC-elc plasmid.

-

Cultivation and Induction: Transformed fungal strains are grown in minimal medium. To induce the expression of the elc cluster, the culture is transferred to a medium containing an inducer for the alcA promoter (e.g., ethanol or threonine).

-

Metabolite Extraction and Analysis: After a period of incubation, the fungal mycelium and culture medium are extracted with an organic solvent (e.g., acetone or ethyl acetate). The extract is then analyzed by HPLC-DAD and LC-MS to identify the produced metabolites.

CRISPR-Cas9 Mediated Gene Disruption

CRISPR-Cas9 technology can be employed to create targeted gene knockouts within the elc cluster in the native producing organism to confirm gene function.

Protocol Outline:

-

sgRNA Design and Vector Construction: Single guide RNAs (sgRNAs) are designed to target a specific gene within the elc cluster. The sgRNA sequence is cloned into a vector that also expresses the Cas9 nuclease. This vector often contains a selectable marker for fungal transformation.

-

Fungal Transformation: Protoplasts of the target fungus (e.g., Elsinoë fawcettii) are transformed with the CRISPR-Cas9 plasmid.

-

Selection and Screening: Transformants are selected based on the marker gene. Genomic DNA is then extracted from the transformants, and the target gene locus is amplified by PCR and sequenced to identify mutants with insertions or deletions (indels) that disrupt the gene's open reading frame.

-

Phenotypic Analysis: The mutant strains are then cultured under conditions that normally induce this compound production. The metabolite profiles of the mutants are compared to the wild-type strain using HPLC-DAD and LC-MS to determine the effect of the gene knockout on the biosynthetic pathway.

HPLC-DAD Analysis of this compound and Intermediates

High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of this compound and its biosynthetic intermediates.

General Protocol Parameters:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Gradient: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Detection: The diode-array detector is set to monitor a range of wavelengths, with specific wavelengths selected for the quantification of known compounds based on their UV-Vis absorbance spectra (e.g., ~470 nm for this compound).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified standard.

Enzymatic Assays

In vitro enzymatic assays are crucial for characterizing the specific function and kinetics of the biosynthetic enzymes.

General Protocol for a Polyketide Synthase (e.g., ElcA) Assay:

-

Enzyme Expression and Purification: The gene encoding the PKS is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or S. cerevisiae). The enzyme is then purified using affinity chromatography.

-

Reaction Mixture: The assay mixture typically contains the purified enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA, often radiolabeled for detection), and necessary cofactors (e.g., NADPH if reductive domains are present, though ElcA is non-reducing).

-

Reaction Incubation: The reaction is incubated at an optimal temperature and pH for a defined period.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The products are then analyzed by techniques such as thin-layer chromatography (TLC) with autoradiography (if radiolabeled substrates are used) or LC-MS.

General Protocol for an Oxidase/Laccase (e.g., ElcE, ElcG) Assay:

-

Enzyme Preparation: The enzyme is expressed and purified as described above.

-

Substrate: A suitable substrate that undergoes a colorimetric or fluorometric change upon oxidation is used. For laccases, substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or syringaldazine are common.

-

Assay Buffer: The assay is performed in a buffer at the optimal pH for the enzyme.

-

Spectrophotometric Monitoring: The reaction is initiated by adding the enzyme to the substrate solution, and the change in absorbance at a specific wavelength is monitored over time using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.

General Protocol for a Flavin-Dependent Monooxygenase (e.g., ElcH) Assay:

-

Enzyme Preparation: The FMO is expressed and purified.

-

Reaction Components: The assay mixture includes the purified enzyme, the substrate (the perylenequinone intermediate), a source of reducing equivalents (NADPH or NADH), and FAD.

-

Oxygen Consumption: The activity of the monooxygenase can be monitored by measuring the rate of oxygen consumption using an oxygen electrode.

-

Product Analysis: Alternatively, the reaction can be run for a set time, quenched, and the product (this compound) can be extracted and quantified by HPLC.

Conclusion

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, involving a sophisticated interplay of enzymes encoded by a dedicated gene cluster. Understanding this pathway is not only crucial for comprehending the pathogenic mechanisms of Elsinoë species but also opens up possibilities for biotechnological applications, such as the development of novel photosensitizers for photodynamic therapy or the engineering of the pathway to produce novel bioactive compounds. The experimental approaches outlined in this guide provide a framework for further investigation into this and other fungal biosynthetic pathways.

References

- 1. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of intact and dissected fungal polyketide synthase-nonribosomal peptide synthetase in vitro and in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase versus Laccase-Like Multi-Copper Oxidase: A Comparative Study of Similar Enzymes with Diverse Substrate Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fungal Strains Producing Elsinochrome A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsinochrome A is a member of the perylenequinone class of fungal secondary metabolites, characterized by a highly conjugated aromatic core. These pigments are known for their photosensitizing properties, which, upon activation by light, lead to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. This phototoxicity underlies their significant biological activities, including antifungal, antimicrobial, and potential anticancer properties, making them a subject of considerable interest in drug discovery and development. This compound is produced by several fungal species, primarily within the Dothideomycetes class. Its biosynthesis is a complex process, often intricately regulated by environmental cues, most notably light. This guide provides an in-depth overview of the fungal strains known to produce this compound, detailed experimental protocols for its production and analysis, and an exploration of the biosynthetic and regulatory pathways involved.

Fungal Strains Producing this compound

A variety of fungal species have been identified as producers of this compound. The production levels can vary significantly between species and even among different isolates of the same species, often influenced by culture conditions.

| Fungal Strain | Reported this compound Yield | Culture Conditions | Reference(s) |

| Elsinoë arachidis | 3.45–227.11 nmol/plug | Potato Dextrose Agar (PDA), continuous light, 28°C | [1][2] |

| Coniothyrium glycines | >1.5 ng/g (light) vs. <1.5 ng/g (dark) | Potato Dextrose Agar (PDA), 12h light/dark cycle | [3] |

| Elsinoë fawcettii | Not quantified in standardized units | Potato Dextrose Agar (PDA), continuous light | [4][5][6] |

| Parastagonospora nodorum | Not quantified in standardized units | Heterologous expression in Aspergillus nidulans | [7] |

| Stagonospora convolvuli LA39 | Not quantified in standardized units | Malt agar | N/A |

| Shiraia sp. | Not quantified in standardized units | N/A | N/A |

| Mycobiont of Graphis elongata | Not quantified in standardized units | Aposymbiotic culture | N/A |

Note: Yields are reported as found in the literature. Direct comparison is challenging due to variations in reporting units and experimental conditions. 1 nmol of this compound is approximately 0.545 µg.

Experimental Protocols

Fungal Cultivation

a) Solid-State Fermentation (for screening and small-scale production)

This method is suitable for observing pigmentation and for initial screening of this compound production.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water. Sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Aseptically place a mycelial plug (approximately 5 mm in diameter) from a fresh culture onto the center of a PDA plate.

-

Incubation: Incubate the plates at 25-28°C under continuous fluorescent light to induce pigment production. Cultures grown in the dark can be used as a negative control for light-dependent production.

-

Observation: Monitor the plates for the appearance of the characteristic red-orange pigmentation of this compound, which typically becomes visible after several days of incubation.

b) Submerged Fermentation (for larger-scale production)

This method allows for the production of larger quantities of biomass and secondary metabolites.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with mycelial plugs from a PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Production Culture: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with the seed culture (5-10% v/v).

-

Incubation: Incubate the production culture under the same conditions as the seed culture, with continuous light exposure to stimulate this compound biosynthesis.

-

Harvesting: After a suitable incubation period (e.g., 7-14 days), separate the mycelia from the culture broth by filtration.

Extraction and Purification

-

Extraction:

-

For solid media, cut out agar plugs containing the fungal mycelium and extract twice with acetone in the dark.

-

For submerged cultures, extract the filtered mycelia with acetone or methanol.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification using Silica Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then methanol).

-

Fraction Collection: Collect the fractions as they elute from the column. The red-orange bands corresponding to this compound should be collected.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

-

Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve the dried, purified extract in the mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid, e.g., 0.1%).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorbance wavelength for this compound (around 460-480 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Biosynthetic and Regulatory Pathways

This compound Biosynthetic Pathway

This compound is synthesized via a polyketide pathway. The core of the molecule is assembled by a Type I Polyketide Synthase (PKS). The subsequent steps involve a series of enzymatic modifications, including oxidations and cyclizations, to form the final perylenequinone structure.

Caption: Biosynthetic pathway of this compound from acetate units.

Light Signaling Pathway for this compound Production

The production of this compound is predominantly regulated by light. Fungi possess sophisticated photoreceptor systems that perceive light signals and transduce them into cellular responses, including the activation of secondary metabolite gene clusters.

Caption: Light-mediated signaling pathway regulating this compound biosynthesis.

General Experimental Workflow

The overall process from fungal culture to purified this compound follows a systematic workflow.

Caption: General workflow for this compound production and analysis.

Conclusion

This compound represents a promising class of fungal secondary metabolites with significant bioactive potential. Understanding the diversity of producing strains, optimizing culture and extraction protocols, and elucidating the biosynthetic and regulatory pathways are crucial steps for harnessing its potential for pharmaceutical and other applications. This guide provides a foundational framework for researchers and professionals to advance the study and utilization of this fascinating molecule. Further research into the specific mechanisms of light regulation and the development of high-yield fermentation processes will be key to unlocking the full therapeutic potential of this compound.

References

- 1. Light in the Fungal World: From Photoreception to Gene Transcription and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Collection and Curation of Transcriptional Regulatory Interactions in Aspergillus nidulans and Neurospora crassa Reveal Structural and Evolutionary Features of the Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Regulatory Roles of WC1 and WC2 in Asexual Development and Photoreactivation of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mucoralean White Collar-1 Photoreceptor Controls Virulence by Regulating an Intricate Gene Network during Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Biological Activity of Elsinochrome A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsinochrome A (EA) is a perylenequinone pigment produced by several species of the fungal genus Elsinoë. These pigments are known for their distinctive red-orange color and, more importantly, for their significant biological activities. Structurally similar to other phytotoxins like cercosporin, elsinochromes are gaining attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and photodynamic properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural compound.

Photodynamic and Anticancer Activity

This compound exhibits potent photodynamic activity, a property that forms the basis of its promising anticancer effects. Upon irradiation with light, EA acts as a photosensitizer, generating reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide ions (O₂⁻), which are highly toxic to cells.[1] This light-dependent cytotoxicity is a cornerstone of its potential application in photodynamic therapy (PDT) for cancer.

Mechanism of Action in Cancer Cells

Recent studies have begun to unravel the molecular mechanisms through which this compound-mediated PDT (EA-PDT) induces cancer cell death. In melanoma cells (B16), EA-PDT has been shown to induce both apoptosis and autophagy.[2][3] The process is initiated by the generation of intracellular ROS, which leads to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential (MMP), indicating mitochondrial dysfunction.[3]

This mitochondrial stress triggers a cascade of events, including the upregulation of pro-apoptotic proteins such as Caspase-2 and Caspase-9, as well as the tumor necrosis factor (TNF).[3] Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 is observed.[3] Furthermore, EA-PDT influences autophagy-related pathways, with evidence pointing to the involvement of the ROS/Atg/Parkin signaling axis.[2][3] Specifically, the expression of autophagy-related genes such as atg2, atg9, and atg10 is downregulated.[3]

In addition to inducing apoptosis and autophagy, this compound has been observed to affect the cell cycle. In human colorectal carcinoma Hce-8693 cells, EA was found to act as a cell cycle-specific agent, arresting the cell cycle in the G1 phase and thereby inhibiting cell proliferation.[4]

Quantitative Data: Anticancer Activity

The photodynamic cytotoxicity of this compound has been quantified in a limited number of studies. The following table summarizes the available IC50 values for the photodynamic activity of this compound against a specific cancer cell line.

| Cell Line | Cancer Type | IC50 Value | Light Conditions | Reference |

| Hce-8693 | Human Colorectal Carcinoma | 50.97 ng/mL | Irradiation | [4] |

| B16 | Murine Melanoma | Cytotoxic at 100 µM | Irradiation | [5] |

Note: Further research is needed to establish a comprehensive profile of this compound's anticancer activity across a wider range of cancer cell lines.

Antimicrobial Activity

This compound has demonstrated notable activity against various microorganisms, including fungi and bacteria. Its mode of action as an antimicrobial agent is also linked to its ability to generate ROS upon exposure to light, leading to cellular damage and death.

Antifungal Activity

The antifungal properties of this compound have been particularly studied against Candida albicans, a common human fungal pathogen.

Quantitative Data: Antifungal Activity

| Microorganism | Activity Metric | Value | Conditions | Reference |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Broth microdilution with irradiation (470 nm, 90 mW/cm², 60 min) | |

| Candida albicans | Yeast Viability Reduction | 3.09 log CFU/mL | 16 µg/mL EA with irradiation | |

| Candida albicans | Yeast Viability Reduction | 3.37 log CFU/mL | 32 µg/mL EA with irradiation |

Antibacterial Activity

Information regarding the antibacterial spectrum and potency of this compound is still emerging. Further quantitative studies are required to fully characterize its efficacy against a broad range of bacterial pathogens.

Antiviral Activity

Perylenequinones, the class of compounds to which this compound belongs, have been investigated for their antiviral properties.[2] The mechanism of action is often attributed to their ability to interfere with the viral envelope, a critical component for the entry of many viruses into host cells. However, specific studies detailing the antiviral activity and efficacy of this compound against particular viruses are currently limited.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). For photodynamic studies, expose the cells to a light source of a specific wavelength and intensity for a defined period.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well containing the different concentrations of the compound. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation and Irradiation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). For photosensitive compounds, irradiate the plates with a specific wavelength and intensity of light for a defined duration before or during incubation.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the photodynamic activity of this compound.

Caption: EA-PDT induced apoptosis and autophagy signaling pathway.

Caption: General workflow for evaluating EA-PDT.

Conclusion and Future Directions

This compound is a natural product with significant biological activities, most notably its photodynamic anticancer and antimicrobial effects. Its ability to generate reactive oxygen species upon light exposure makes it a promising candidate for the development of new photodynamic therapies. The elucidation of its mechanism of action, particularly the induction of both apoptosis and autophagy in cancer cells, provides a solid foundation for further preclinical and clinical investigations.

Future research should focus on:

-

Expanding the Anticancer Profile: Evaluating the photodynamic and non-photodynamic cytotoxicity of this compound against a broader range of human cancer cell lines to identify more susceptible cancer types.

-

Broadening the Antimicrobial Spectrum: Conducting comprehensive studies to determine the efficacy of this compound against a wider array of bacterial and fungal pathogens, including drug-resistant strains.

-

Investigating Antiviral Potential: Undertaking specific studies to quantify the antiviral activity of this compound against clinically relevant viruses.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, pharmacokinetics, and safety of this compound-based therapies.

-

Structural Modifications: Exploring synthetic modifications of the this compound structure to enhance its biological activity, selectivity, and drug-like properties.

The continued exploration of this compound holds the potential to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. Antiviral Activity of Phytochemicals: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activities of photoactive perylenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Confirmation of the antiviral properties of medicinal plants via chemical analysis, machine learning methods and antiviral tests: a methodological approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Mechanism of Action of Elsinochrome A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A (EA) is a naturally occurring perylenequinone pigment that has garnered significant attention for its potent photoactivated biological activities. This document provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its application in photodynamic therapy (PDT). It details the photochemical and photophysical properties of EA, its cellular targets, the signaling pathways it modulates, and the resulting cellular outcomes, including apoptosis and autophagy. This guide also compiles available quantitative data and detailed experimental protocols for key assays to facilitate further research and development.

Introduction

This compound is a secondary metabolite produced by several species of fungi belonging to the genus Elsinoë. Structurally, it is a perylenequinone, a class of compounds known for their photosensitizing properties.[1] The core mechanism of action of this compound revolves around its ability to act as a photosensitizer. Upon absorption of light, it transitions to an excited state and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS).[2][3][4] This phototoxicity forms the basis of its potential as an anticancer agent in photodynamic therapy.[2][3]

Photochemical and Photophysical Properties

The efficacy of a photosensitizer is largely determined by its ability to generate cytotoxic ROS. This compound exhibits a remarkably high singlet oxygen quantum yield, a measure of the efficiency of producing singlet oxygen (¹O₂) upon light activation.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | [5] |

This near-perfect quantum yield underscores the potential of this compound as a highly effective photosensitizer for PDT.[5]

Core Mechanism of Action: Photodynamic Activity

The primary mechanism of action of this compound is its function as a photosensitizer in photodynamic therapy. This process can be summarized in the following steps:

-

Administration and Localization: this compound is introduced to the target cells and tends to accumulate in specific organelles, most notably the mitochondria.[2][3]

-

Light Activation: The target area is irradiated with light of a specific wavelength that is absorbed by this compound.

-

Excitation and Energy Transfer: Upon light absorption, this compound is excited from its ground state to a short-lived singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state.

-

Reactive Oxygen Species (ROS) Generation: In its triplet state, this compound can transfer energy to molecular oxygen (O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). It can also participate in electron transfer reactions, leading to the formation of other ROS such as superoxide anions (O₂•⁻).[4]

-

Cellular Damage and Death: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components in close proximity to the photosensitizer, including lipids, proteins, and nucleic acids. This widespread damage ultimately triggers programmed cell death pathways, primarily apoptosis and autophagy.[2][3]

Cellular Targets and Signaling Pathways

Research indicates that mitochondria are a primary target of this compound-mediated photodynamic therapy.[2][3] The localization of this compound in these organelles leads to a cascade of events that culminate in cell death.

Mitochondrial Dysfunction

Upon photoactivation, this compound induces severe mitochondrial damage, characterized by:

-

Opening of the Mitochondrial Permeability Transition Pore (MPTP): This leads to the uncoupling of the mitochondrial respiratory chain.[2][3]

-

Decrease in Mitochondrial Membrane Potential (MMP): The loss of MMP is a key indicator of mitochondrial dysfunction and an early event in apoptosis.[2][3]

-

Abnormal Mitochondrial Function: Overall, the bioenergetic capacity of the mitochondria is compromised.[2][3]

Induction of Apoptosis

The mitochondrial damage initiated by this compound-PDT triggers the intrinsic pathway of apoptosis. This pathway is characterized by the following key events:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Caspase-2 and Caspase-9.[2][3]

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[2][3]

-

Caspase Cascade Activation: The activation of initiator caspases (like Caspase-9) leads to the activation of executioner caspases (like Caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

References

- 1. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Increased photodynamic therapy sensitization in tumors using a nitric oxide-based nanoplatform with ATP-production blocking capability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Photodynamic Therapy With Two Different Photosensitizers on the Viability of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Elsinochrome A: A Comprehensive Technical Guide on its Role as a Non-Host Selective Phytotoxin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a perylenequinone pigment produced by various phytopathogenic fungi of the genus Elsinoë, is a potent non-host selective phytotoxin. Its toxicity is primarily light-dependent, stemming from its ability to act as a photosensitizer, generating reactive oxygen species (ROS) that cause widespread cellular damage. This technical guide provides an in-depth analysis of this compound, consolidating current research on its mechanism of action, phytotoxic effects, and the experimental methodologies used for its study. Quantitative data from various studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrammatic representations. This document serves as a critical resource for researchers in plant pathology, mycology, and for professionals in the agrochemical and pharmaceutical industries exploring novel herbicidal or antimicrobial compounds.

Introduction

Elsinochromes are red or orange pigments produced by numerous species of the phytopathogenic fungus Elsinoë, the causal agents of scab diseases on a wide range of economically important crops.[1][2] These compounds are classified as non-host selective phytotoxins, meaning they are toxic to a broad spectrum of plant species, not just the host plants of the producing fungus.[1][3][4] The phytotoxicity of elsinochromes is critically dependent on the presence of light, a characteristic they share with other perylenequinone toxins like cercosporin.[1] Upon light activation, this compound generates highly cytotoxic reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which lead to lipid peroxidation, membrane damage, electrolyte leakage, and ultimately, cell death.[5][6][7] The ability to produce this compound is considered a significant virulence factor for pathogenic Elsinoë species.[1][8][9]

Mechanism of Action

The primary mechanism of this compound's phytotoxicity is its function as a photosensitizer.[5] This process can be broken down into the following key steps:

-

Light Absorption: this compound absorbs light energy, transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state this compound undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Energy Transfer (Type II Reaction): The triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]

-

Electron Transfer (Type I Reaction): Alternatively, the excited this compound can react with other molecules (including itself) to produce superoxide anions (O₂⁻).[5]

-

Cellular Damage: The generated ROS, particularly ¹O₂, are potent oxidizing agents that indiscriminately damage vital cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, electrolyte leakage, and necrotic lesion formation.[1][5][7]

The central role of ROS in this compound toxicity has been confirmed through experiments demonstrating that the application of singlet oxygen quenchers and superoxide scavengers can mitigate its phytotoxic effects.[5][6]

Signaling Pathways and Cellular Response

While the direct damage by ROS is the primary toxic mechanism, the presence of this compound and the resulting oxidative stress can trigger downstream signaling pathways within the plant cell. The biosynthesis of elsinochromes in the fungus itself is regulated by light, pH, and nutrient availability, involving complex gene clusters, including polyketide synthase (PKS) genes like EfPKS1.[7][10][11] In the plant, the sudden burst of ROS can activate defense responses, though these are often overwhelmed by the potent and non-specific nature of the toxin.

Diagram of the Proposed Mechanism of Action

Caption: Light-activated this compound generates ROS, leading to cellular damage and necrosis.

Quantitative Data on this compound Phytotoxicity and Production

The following tables summarize quantitative data from various studies on the production of this compound and its effects on plant cells.

Table 1: Factors Influencing this compound Production

| Factor | Organism | Condition | This compound Production | Reference |

| Light | Elsinoë arachidis | Continuous Light | Highest Production | [1] |

| 12h Photoperiod | Sharply Decreased Production | [1] | ||

| Darkness | Completely Absent | [1] | ||

| Temperature | Elsinoë arachidis | 10°C to 25°C | Increasing Production | [8] |

| 28°C | Peak Production | [8] | ||

| 30°C | Slightly Decreased Production | [8] | ||

| pH | Elsinoë fawcettii | Alkaline Conditions (on PDA) | Largest Quantities | [1] |

| Elsinoë arachidis | Acidic/Neutral (with citrate/phosphate buffers) | Decreased Accumulation | [8] | |

| Isolate Variability | Elsinoë arachidis | 63 isolates on PDA | 3.45–227.11 nmol·plug⁻¹ | [1] |

| Culture Media | Elsinoë arachidis | Semi-synthetic (PDA) | Substantially More Production | [8] |

| Synthetic Media | Lower Production | [8] |

Table 2: Phytotoxic Effects of this compound on Plant Cells

| Assay | Plant System | This compound Concentration | Effect | Reference |

| Cell Viability | Citrus Protoplasts | 10 µM | 100% cell death after 4h in light | [6] |

| 5 µM | Decreased rate of cell death | [6] | ||

| Tobacco Protoplasts | Dose-dependent | Rapid death within 1h in light | [6] | |

| Tobacco Suspension Cells | Dose-dependent | Rapid death within 1h in light | [6] | |

| Electrolyte Leakage | Rough Lemon Leaf Discs | Not specified | Steady increase in the light | [5] |

| Lesion Formation | Rough Lemon Leaves | Not specified | Necrotic lesions in the light | [5][6] |

| Peanut Leaves | Correlated with production | Increased disease index with higher toxin levels | [1][8] |

Table 3: Effect of Antioxidants on this compound Toxicity

| Antioxidant (Concentration) | Plant System | Effect on this compound Toxicity | Reference |

| Bixin (400 µM) | Citrus Protoplasts | Alleviated toxicity | [6] |

| DABCO (2 mM) | Citrus Protoplasts | Alleviated toxicity | [6] |

| Ascorbate (4 mM) | Citrus Protoplasts | Alleviated toxicity | [6] |

| Reduced Glutathione (4 mM) | Citrus Protoplasts | Less effective alleviation | [6] |

| α-Tocopherol (4 mM) | Citrus Protoplasts | Enhanced toxicity | [6] |

| L-Cysteine (4 mM) | Citrus Protoplasts | Enhanced toxicity | [6] |

Experimental Protocols

This section details generalized methodologies for key experiments cited in the literature on this compound.

Extraction and Quantification of this compound

-

Fungal Culture: Grow the Elsinoë species on a suitable medium, such as Potato Dextrose Agar (PDA), under conditions optimized for toxin production (e.g., continuous light at 28°C).[1][8]

-

Extraction: Excise agar plugs containing fungal mycelium. Extract the pigments with a suitable organic solvent, such as acetone.

-

Purification (Optional): For higher purity, perform thin-layer chromatography (TLC) or column chromatography.[6]

-

Quantification: Determine the concentration of this compound spectrophotometrically by measuring absorbance at its characteristic peaks (approximately 460, 530, and 570 nm).[6] Alternatively, use High-Performance Liquid Chromatography (HPLC) for more precise quantification.

Plant Cell Viability Assay

-

Cell Preparation: Prepare protoplasts or suspension-cultured cells from a suitable plant source (e.g., citrus, tobacco).[6]

-

Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) or a solvent control (e.g., acetone).[6]

-

Incubation: Expose the treated cells to constant fluorescent light or keep them in complete darkness as a control.[6]

-

Viability Staining: At specific time points (e.g., 1, 2, 4, 6 hours), assess cell viability using a stain such as fluorescein diacetate (stains living cells green) or Evans blue (stains dead cells blue).

-

Microscopy and Quantification: Observe the cells under a microscope and count the number of live versus dead cells to calculate the percentage of cell viability.[6]

Electrolyte Leakage Assay

-

Leaf Disc Preparation: Cut uniform leaf discs from healthy plant leaves (e.g., rough lemon).[5]

-

Washing: Thoroughly wash the leaf discs with deionized water to remove any electrolytes from the cut surfaces.

-

Treatment: Float the leaf discs in a solution containing this compound or a control solution.

-

Incubation: Place the samples under continuous light.

-

Conductivity Measurement: At regular intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from the damaged cells.[5]

Pathogenicity Assay

-

Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the Elsinoë strain to be tested.

-

Plant Inoculation: Inoculate healthy, susceptible host plants by spraying the inoculum onto the leaves or by placing agar plugs of the fungus on the leaf surface.[1]

-

Incubation: Maintain the inoculated plants in a controlled environment with appropriate light, temperature, and humidity to facilitate infection and disease development.

-

Disease Assessment: After a set period, assess the severity of disease symptoms (e.g., lesion formation, necrosis).[1] A disease index can be calculated based on the extent of the symptoms.[1]

-

Correlation Analysis: Correlate the disease severity with the in vitro production of this compound by the respective fungal isolates to establish its role as a virulence factor.[1][8]

Diagram of a General Experimental Workflow

Caption: Workflow for studying this compound production, phytotoxicity, and pathogenicity.

Conclusion and Future Directions

This compound is a well-characterized non-host selective phytotoxin whose virulence is intrinsically linked to its light-activated generation of reactive oxygen species. Its broad-spectrum activity and potent cell-killing capabilities make it a subject of interest for the development of novel bio-herbicides. Understanding the biosynthesis of this compound and its regulation could also pave the way for developing strategies to control diseases caused by Elsinoë species by targeting toxin production.

Future research should focus on several key areas:

-

Detailed Elucidation of Plant Signaling: A deeper understanding of the specific plant signaling pathways that are activated or suppressed in response to this compound-induced oxidative stress is needed.

-

Structure-Activity Relationship: Investigating the phytotoxicity of different Elsinochrome derivatives could lead to the identification of molecules with enhanced or more selective activity.[9]

-

Biosynthetic Pathway Engineering: The heterologous expression of the elsinochrome biosynthetic gene cluster could enable the production of novel perylenequinone compounds with potential applications in medicine and agriculture.[12][13]

-

Mechanisms of Fungal Self-Protection: Investigating how Elsinoë species protect themselves from the toxic effects of the this compound they produce could reveal novel antioxidant strategies.

This technical guide provides a solid foundation for researchers and professionals working with this compound, summarizing the critical data and methodologies that are essential for advancing our understanding of this potent phytotoxin.

References

- 1. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mapress.com [mapress.com]

- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 4. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Genetic dissection defines the roles of elsinochrome Phytotoxin for fungal pathogenesis and conidiation of the citrus pathogen Elsinoë fawcettii. | Semantic Scholar [semanticscholar.org]

- 12. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Role of Elsinochrome A in Fungal Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a polyketide-derived perylenequinone pigment, is a crucial virulence factor for numerous phytopathogenic fungi, particularly within the Elsinoë genus. This photosensitive mycotoxin, upon activation by light, generates reactive oxygen species (ROS), leading to significant cellular damage in host plants. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's contribution to fungal pathogenicity, its biosynthesis, and the complex regulatory networks that govern its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel antifungal strategies targeting this key virulence factor.

Introduction

Fungal pathogens pose a significant threat to global agriculture and food security. A key aspect of their virulence is the production of secondary metabolites that can act as toxins, facilitating host invasion and colonization. This compound belongs to a class of non-host-selective phytotoxins known as perylenequinones.[1][2] Its production is a hallmark of several economically important pathogens, including Elsinoë fawcettii, the causal agent of citrus scab, and Elsinoë arachidis, which causes peanut scab.[3][4] Understanding the multifaceted role of this compound in fungal virulence is paramount for the development of effective disease management strategies.

Mechanism of Action: A Light-Driven Assault

The primary mechanism by which this compound exerts its phytotoxic effects is through photosensitization.[5][6] Upon exposure to light, this compound absorbs energy and transfers it to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[7]

These ROS are highly cytotoxic and cause widespread damage to plant cells through:

-

Lipid Peroxidation: Destruction of membrane lipids, leading to increased membrane permeability and electrolyte leakage.[7]

-

Protein Oxidation: Damage to essential enzymes and structural proteins.

-

Nucleic Acid Damage: Degradation of DNA and RNA, impairing cellular function.

The culmination of this oxidative burst is rapid cell death and the development of necrotic lesions on the host plant tissue, which is characteristic of diseases caused by Elsinochrome-producing fungi.[7]

The Biosynthesis of this compound: A Multi-Gene Effort

This compound is synthesized via a polyketide pathway, a common route for the production of fungal secondary metabolites. The genes responsible for its biosynthesis are typically clustered together in the fungal genome.

The Elsinochrome Biosynthetic Gene Cluster

The core of the this compound biosynthetic pathway is a Type I polyketide synthase (PKS) . While initially attributed to EfPKS1 in Elsinoë fawcettii, more recent research has identified EfETB1 as the key PKS enzyme for elsinochrome production, with EfPKS1 being involved in melanin biosynthesis.[8] The gene cluster also contains genes encoding other essential enzymes, including:

-

Monooxygenases: Catalyze hydroxylation and other oxidative steps.[5]

-

Oxidoreductases: Involved in redox reactions during the modification of the polyketide backbone.

-

Transcription Factors: Regulate the expression of the biosynthetic genes within the cluster. A key pathway-specific transcription factor is TSF1 .[6]

Proposed Biosynthetic Pathway

The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by the PKS enzyme to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and oxidative reactions, to form the characteristic perylenequinone core of this compound.

Figure 1: Simplified biosynthetic pathway of this compound.

Regulation of this compound Production

The synthesis of this compound is a tightly regulated process, influenced by a variety of environmental cues and intricate signaling networks.

Light-Dependent Regulation

Light is a critical environmental factor for the induction of this compound biosynthesis.[9] This regulation is mediated by photoreceptors that perceive light signals and initiate a signaling cascade leading to the expression of the biosynthetic genes. In Elsinoë arachidis, several photoreceptor genes, including homologs of White Collar-1 (WC-1) and Cryptochrome (CRY1) , are significantly upregulated under light conditions, suggesting their involvement in this process.[3]

Signaling Pathways and Global Regulators

The light signal is transduced through complex signaling pathways that ultimately activate transcription factors controlling the expression of the Elsinochrome gene cluster. Key global regulatory proteins, such as LaeA and the velvet complex (VeA/VelB) , which are known to be light-responsive, play a central role in regulating secondary metabolism in many fungi and are likely involved in controlling this compound production.[10][11][12] The pathway-specific transcription factor TSF1 is also crucial for the expression of the PKS gene and other biosynthetic genes.[6] Additionally, the transcription factor EfSTE12 has been shown to be involved in activating the biosynthetic genes independently of TSF1.[13]

Figure 2: Regulatory network of this compound biosynthesis.

Quantitative Data on this compound and Fungal Virulence

The following tables summarize key quantitative data from various studies, highlighting the impact of this compound on fungal virulence and its production under different conditions.

Table 1: Effect of EfPKS1 Gene Disruption on Virulence of Elsinoë fawcettii

| Strain | Lesion Incidence on Rough Lemon Leaves (%) | Conidiation (spores/mL) | Elsinochrome Production |

| Wild-Type | >65% | 1.2 x 10⁶ | Present |

| EfPKS1 Null Mutant (D4) | 0% (on older leaves) | Drastically reduced | Absent |

| Complemented Strain (C2) | >65% | Restored to wild-type levels | Present |

Data compiled from Liao & Chung (2008).[1]

Table 2: Elsinochrome (ESC) Production in Elsinoë arachidis under Different Light Conditions

| Condition | ESC Yield (nmol/plug) |

| White Light (28 days) | 33.22 |

| Dark | Not detected |

Data from Liu et al. (2024).[3]

Table 3: Antifungal and Anti-biofilm Activity of this compound (EA) against Candida albicans

| Activity | Concentration | Effect |

| Minimum Inhibitory Concentration (MIC) | 1 µg/mL | Inhibition of planktonic cell growth |

| Sesquialteral Minimal Inhibitory Concentration (SMIC₈₀) against biofilm | 16 µg/mL | 80% inhibition of biofilm metabolic activity |

| Inhibition of cell adhesion | 32 µg/mL | 72.71% inhibition |

| Clearance of mature biofilm | 32 µg/mL | 35.16% reduction |

Data from Zhang et al. (2022).[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fungal Strains and Culture Conditions

-

Fungal Isolates: Wild-type strains of Elsinoë spp. (e.g., E. fawcettii, E. arachidis) can be obtained from culture collections or isolated from infected plant tissues.

-

Culture Media: Potato Dextrose Agar (PDA) is commonly used for routine culture and to induce Elsinochrome production.

-

Incubation Conditions: For Elsinochrome production, cultures are typically incubated at 25°C under continuous fluorescent light. Dark conditions are used as a control.[9][15]

Extraction and Quantification of this compound

-

Extraction:

-

Excise agar plugs containing fungal mycelium from the culture plates.

-

Submerge the plugs in 5 N KOH to extract the pigments.

-

Alternatively, use organic solvents like acetone for extraction.

-

-

Quantification:

-

Measure the absorbance of the extract at 480 nm using a spectrophotometer.

-

The concentration can be calculated using a standard curve of purified this compound.[1]

-

Targeted Gene Disruption

A split-marker strategy is often employed for targeted gene disruption in filamentous fungi.[16]

Figure 3: Workflow for targeted gene disruption using a split-marker strategy.

Pathogenicity Assays

-

Inoculum Preparation:

-

Prepare a spore suspension (e.g., 1 x 10⁵ conidia/mL) from wild-type, mutant, and complemented fungal strains.

-

Alternatively, use agar plugs containing fungal mycelium.

-

-

Inoculation:

-

Inoculate detached leaves or whole plants of a susceptible host (e.g., rough lemon for E. fawcettii).

-

For detached leaves, place them in a humid chamber.

-

-

Incubation:

-

Incubate the inoculated plant material under controlled conditions of light and humidity.

-

-

Disease Assessment:

-

Monitor the development of disease symptoms (e.g., necrotic lesions) over several days.

-

Quantify the disease severity by measuring lesion size or counting the number of lesions.[1]

-

Measurement of Reactive Oxygen Species (ROS)

ROS production can be measured using fluorescent probes.

-

Probe Selection:

-

Use a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

-

Cell Treatment:

-

Incubate plant protoplasts or fungal cells with the probe.

-

Treat the cells with this compound and expose them to light. Include appropriate controls (dark, no this compound).

-

-

Detection:

Conclusion and Future Directions

This compound is a potent, light-activated phytotoxin that plays a significant role in the virulence of several important fungal pathogens. Its mechanism of action, centered on the generation of ROS, and its complex, light-dependent regulation make it a compelling target for novel antifungal therapies. While significant progress has been made in elucidating the biosynthetic pathway and some of the regulatory elements, further research is needed to fully unravel the intricate signaling networks that control its production. A deeper understanding of these pathways will be instrumental in designing strategies to disrupt this compound synthesis and thereby mitigate the devastating impact of these fungal diseases on agriculture. The development of specific inhibitors of the PKS enzyme or the key regulatory proteins could provide environmentally friendly and effective alternatives to conventional fungicides.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic dissection defines the roles of elsinochrome Phytotoxin for fungal pathogenesis and conidiation of the citrus pathogen Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Determination of a transcriptional regulator-like gene involved in biosynthesis of elsinochrome phytotoxin by the citrus scab fungus, Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factors Affecting the Production of Elsinochrome Phytotoxin by the Citrus Scab Pathogen, Elsinoë fawcettii [benthamopenarchives.com]

- 10. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptional regulation of elsinochrome phytotoxin biosynthesis by an EfSTE12 activator in the citrus scab pathogen Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory Effects and Mechanism of Action of this compound on Candida albicans and Its Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. assaygenie.com [assaygenie.com]

A Technical Guide to the Structural Elucidation of Elsinochrome A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction